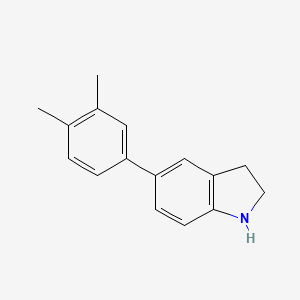

5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole

Description

Historical Trajectories and Foundational Significance of the Dihydroindole Nucleus in Organic Chemistry

The chemistry of indole (B1671886) and its derivatives has a rich history, dating back to the 19th-century investigations into the dye indigo. The subsequent exploration of indole alkaloids, a large class of naturally occurring compounds, revealed the widespread presence of the indole and, in many cases, the dihydroindole core. Foundational synthetic methods, such as the Fischer indole synthesis, have been pivotal in accessing a diverse range of indole derivatives.

The reduction of indoles to their corresponding dihydroindoles has been a long-standing area of interest in synthetic organic chemistry. Early methods often required harsh reducing agents. However, modern advancements have led to the development of more selective and environmentally benign catalytic hydrogenation procedures. For instance, the use of platinum-on-carbon (Pt/C) catalysts in the presence of an acid activator in aqueous media has been shown to be an effective method for the hydrogenation of various substituted indoles to their corresponding indolines in excellent yields. nih.gov

The significance of the dihydroindole nucleus is rooted in its presence in numerous biologically active natural products and its utility as a versatile synthetic intermediate. Its structural rigidity and the presence of a secondary amine provide a valuable platform for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties.

Current Academic Research Landscape for 5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole and Analogues

While specific research on this compound is not extensively documented in publicly available literature, the broader class of 5-aryl-dihydroindoles is a subject of significant academic interest. The introduction of an aryl group at the C5 position of the dihydroindole scaffold creates a biaryl system with potential for unique biological activities.

A plausible and widely utilized synthetic strategy to access 5-aryl-dihydroindoles involves a two-step process:

Palladium-catalyzed cross-coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, a 5-haloindole (e.g., 5-bromoindole) can be coupled with an appropriate arylboronic acid (in this case, 3,4-dimethylphenylboronic acid) in the presence of a palladium catalyst and a base to yield the corresponding 5-arylindole. wikipedia.orgnih.gov

Reduction of the indole ring: The resulting 5-arylindole can then be selectively reduced to the 5-aryl-2,3-dihydroindole. Catalytic hydrogenation is a common and effective method for this transformation. nih.gov

The table below outlines a general synthetic approach to 5-aryl-dihydroindoles, which can be adapted for the synthesis of this compound.

| Step | Reaction Type | Reactants | Typical Reagents & Conditions | Product |

| 1 | Suzuki-Miyaura Coupling | 5-Bromoindole, 3,4-Dimethylphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene (B28343)/Water) | 5-(3,4-dimethylphenyl)-1H-indole |

| 2 | Catalytic Hydrogenation | 5-(3,4-dimethylphenyl)-1H-indole | H₂ gas, Catalyst (e.g., Pt/C), Solvent (e.g., Ethanol (B145695), Acetic Acid) | This compound |

This is a generalized synthetic scheme. Specific conditions may vary.

Current research on analogues of 5-aryl-dihydroindoles is largely focused on their potential as therapeutic agents. Dihydroindole derivatives are being investigated for a range of biological activities, including neuroprotective and antioxidant properties. nih.govnih.gov The presence of the aryl substituent at the C5 position can significantly influence these activities by modulating the electronic properties of the dihydroindole ring system and providing additional sites for interaction with biological targets.

Definitive Research Objectives and Scope of Scholarly Inquiry for this compound

Given the established biological significance of the dihydroindole scaffold and its arylated derivatives, the definitive research objectives for this compound would logically focus on its synthesis, characterization, and the exploration of its potential pharmacological properties.

Key Research Objectives:

Development of an optimized synthetic route: While a plausible synthetic pathway can be proposed, detailed investigation into reaction conditions, catalyst selection, and purification methods would be necessary to establish an efficient and scalable synthesis of the target compound.

Physicochemical and structural characterization: Thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm the structure and purity of the synthesized compound.

Investigation of neuroprotective and antioxidant activities: Based on the known properties of related dihydroindole derivatives, a primary area of inquiry would be the evaluation of this compound for its potential to protect neuronal cells from oxidative stress and other forms of damage. nih.govmdpi.com Assays to measure radical scavenging activity and cytoprotection in neuronal cell lines would be highly relevant.

Exploration of other potential biological activities: The dihydroindole scaffold is a versatile platform, and the target compound could be screened against a variety of biological targets to identify other potential therapeutic applications.

The table below summarizes the potential areas of research and the corresponding methodologies for this compound.

| Research Area | Key Objectives | Potential Methodologies |

| Synthetic Chemistry | Optimize the synthesis of the target compound. | Suzuki-Miyaura coupling, Catalytic hydrogenation, Reaction optimization studies. |

| Analytical Chemistry | Confirm the structure and purity of the compound. | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis, X-ray Crystallography. |

| Medicinal Chemistry | Evaluate neuroprotective and antioxidant properties. | In vitro cell-based assays (e.g., MTT, LDH), Radical scavenging assays (e.g., DPPH), Measurement of reactive oxygen species (ROS). |

| Drug Discovery | Screen for other biological activities. | High-throughput screening against various biological targets, Structure-activity relationship (SAR) studies with analogues. |

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-11-3-4-13(9-12(11)2)14-5-6-16-15(10-14)7-8-17-16/h3-6,9-10,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKQNNCCKIQJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC3=C(C=C2)NCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Dihydroindole Systems

Fundamental Approaches to the 2,3-Dihydro-1H-indole Core Construction

The synthesis of the 2,3-dihydro-1H-indole core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and efficiency. These methods primarily include cyclization reactions, reductive pathways from indole (B1671886) precursors, and multi-component reaction strategies.

Intramolecular cyclization reactions represent a robust and widely employed strategy for the formation of the dihydroindole ring system. These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen bond to close the five-membered ring.

One common approach involves the intramolecular nucleophilic aromatic substitution of a suitably functionalized precursor. For instance, α-aryl-α-pyrrolidin-2-ylideneacetonitriles can be treated with sodium hydride and copper(I) bromide in dimethylformamide to yield 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitriles quantitatively. rsc.org This method highlights the utility of activating groups to facilitate the ring-closing process.

Another powerful cyclization strategy is the Fischer indole synthesis, which, while primarily known for producing indoles, can be adapted for dihydroindole synthesis. rsc.org A notable variation is the reductive interrupted Fischer indolization, which provides a rapid route to dihydroindole-containing scaffolds. nih.gov This pathway allows for the synthesis of complex polycyclic systems, demonstrating the versatility of cyclization-based methods. For example, the reaction of phenylhydrazine (B124118) with a ketoester can lead to an intermediate that, upon treatment with a base, undergoes methanolysis and cyclization to form a pentacyclic dihydroindole derivative. rsc.org

Palladium-catalyzed intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones is another effective method for constructing fused dihydroindole systems. mdpi.com This reaction proceeds through a series of steps, including trans-amino-palladation of the alkyne, to generate a vinylpalladium species that ultimately leads to the cyclized product. mdpi.com

| Cyclization Method | Precursor | Reagents/Catalyst | Product | Reference |

| Intramolecular Nucleophilic Aromatic Substitution | α-(2-bromo-5-methoxy-4-methylphenyl)-α-pyrrolidin-2-ylideneacetonitrile | NaH, CuBr, DMF | 2,3-dihydro-7-methoxy-6-methyl-1H-pyrrolo[1,2-a]indole-9-carbonitrile | rsc.org |

| Reductive Interrupted Fischer Indolization | Ketoester and phenylhydrazine | TFA, then K2CO3, MeOH | Pentacyclic dihydroindole derivative | rsc.org |

| Palladium-Catalyzed Cyclization | Aniline-tethered alkynyl cyclohexadienone | Pd(OAc)2, ligand, bipyridine | Cyclohexanone-fused tetrahydropyrano[3,4-b]indole | mdpi.com |

The direct reduction of indoles and their derivatives provides a straightforward route to the 2,3-dihydro-1H-indole core. This approach is particularly useful when the corresponding indole is readily available. The choice of reducing agent and reaction conditions is critical to achieve chemoselectivity and avoid over-reduction.

Commonly, dihydroindoles are obtained by the direct reduction of indoles that contain electron-withdrawing groups, which activate the indole ring towards reduction. nih.gov Various boron hydrides are effective for this transformation. For example, new 2,3-dihydroindole derivatives can be synthesized from polyfunctional 2-oxindoles using different boron hydride-based reduction methods. nih.gov The reduction of (indolin-3-yl)acetonitriles with in situ generated BH3 (from sodium borohydride (B1222165) and iodine) can yield 2,3-dihydromelatonin (B1249714) derivatives, although this can sometimes be accompanied by partial aromatization back to the indole. nih.gov

Chemoselective reduction is also possible. For instance, the nitrile group in (indolin-3-yl)acetonitriles can be selectively hydrogenated using Adam's catalyst (PtO2) in the presence of a cyclic amide. nih.gov Another method for selective nitrile reduction involves using NaBH4 in methanol (B129727) with catalytic amounts of anhydrous NiCl2. nih.gov

Reductive cyclization of nitro compounds also serves as a powerful method for synthesizing indoles, which can then be further reduced to dihydroindoles. researchgate.netpharmaguideline.com For example, o-nitrotoluenes can be converted to enamines, which then undergo reductive cyclization to form the indole ring. pharmaguideline.com Similarly, the reductive cyclization of o-nitrostyrenes can be achieved using formate (B1220265) esters as a source of carbon monoxide in the presence of a palladium catalyst. researchgate.net

| Precursor | Reducing Agent/Catalyst | Product | Notes | Reference |

| (Indolin-3-yl)acetonitriles | NaBH4, I2 (in situ BH3) | 2,3-Dihydromelatonin derivatives | Partial aromatization may occur | nih.gov |

| (Indolin-3-yl)acetonitriles | PtO2 (Adam's catalyst) | Dihydroindole with reduced nitrile | Chemoselective reduction of nitrile | nih.gov |

| (Indolin-3-yl)acetonitriles | NaBH4, NiCl2 | Dihydroindole with reduced nitrile | Selective nitrile reduction | nih.gov |

| o-Nitrotoluene | N,N-dimethylformamide dimethyl acetal, then reductive cyclization | Indole (can be reduced to dihydroindole) | Leimgruber-Batcho indole synthesis | pharmaguideline.com |

| o-Nitrostyrene | Phenyl formate, Pd catalyst | Indole (can be reduced to dihydroindole) | Reductive cyclization using a CO surrogate | researchgate.net |

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecular scaffolds, including dihydroindoles. acs.orgarkat-usa.org These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants.

A facile and efficient one-pot, three-component reaction for the preparation of functionalized dihydro-1H-indol-4(5H)-ones has been reported. acs.org This catalyst-free reaction utilizes 1,3-dicarbonyl compounds, arylglyoxal monohydrate, and enaminones under mild conditions to produce the desired products in excellent yields. acs.org

Indoles are frequently used as partners in MCRs to generate a variety of heterocyclic systems. arkat-usa.orgresearchgate.net For instance, the Ugi reaction, an isocyanide-based MCR, can incorporate indole derivatives to produce complex structures. arkat-usa.org An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization allows for the de novo assembly of the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild and metal-free conditions. rsc.org

The reaction of indoles, α-oxoketene dithioacetals, and aldehydes in a three-component fashion can lead to the synthesis of dihydrocoumarins and quinolines, showcasing the versatility of MCRs in generating diverse heterocyclic frameworks from indole precursors. nih.gov

| Reactants | Catalyst/Conditions | Product | Key Features | Reference |

| 1,3-Dicarbonyl compounds, arylglyoxal monohydrate, enaminones | Catalyst-free, mild conditions | Functionalized dihydro-1H-indol-4(5H)-ones | One-pot, high yield | acs.org |

| Anilines, glyoxal dimethyl acetal, formic acid, isocyanides | None (acid-induced cyclization) | Indole derivatives | Sustainable, metal-free | rsc.org |

| Indoles, α-oxoketene dithioacetals, aldehydes | Not specified | Dihydrocoumarins and quinolines | Three-component reaction | nih.gov |

Targeted Functionalization and Derivatization of Dihydroindole Scaffolds

Once the 2,3-dihydro-1H-indole core is constructed, its further functionalization is crucial for creating a diverse range of derivatives with specific properties. Regioselective alkylation, arylation, and direct C-H activation are powerful strategies for achieving this.

The regioselective introduction of alkyl and aryl groups onto the dihydroindole scaffold is a key transformation. The nitrogen atom and various positions on the aromatic ring are common sites for functionalization.

N-arylation of indoles can be achieved through several methods, including intermolecular nucleophilic aromatic substitution, typically involving the reaction of an indole with an aryl fluoride (B91410) under basic conditions. nih.gov Palladium-catalyzed reactions of indoles with quaternary ammonium (B1175870) salts can also lead to N-arylated products. nih.gov

For C-alkylation and C-arylation, the inherent reactivity of the indole ring often directs substitution to the C3 position. However, with appropriate directing groups and catalysts, functionalization at other positions can be achieved. For instance, a palladium-catalyzed direct 2-alkylation of free N-H indoles has been developed using a norbornene-mediated regioselective C-H activation cascade. nih.gov

A one-step process involving palladium-catalyzed oxidative dehydrogenation of indolines followed by a sequential C2-regioselective Heck-type reaction provides an efficient route to 2-arylindoles. nih.govresearchgate.net This method utilizes oxygen as the sole oxidant and demonstrates broad substrate scope. nih.govresearchgate.net The reaction is believed to proceed through the initial formation of the indole from the indoline, followed by C2-arylation. nih.gov

| Reaction Type | Substrate | Reagents/Catalyst | Position of Functionalization | Product | Reference |

| N-Arylation | Indole, Pentafluorobenzene | tBuONa | N1 | N-Arylindole | nih.gov |

| C2-Alkylation | N-H Indole | Alkyl bromide, Pd catalyst, norbornene | C2 | 2-Alkylindole | nih.gov |

| C2-Arylation | Indoline, Arylboronic acid | Pd catalyst, O2 | C2 | 2-Arylindole | nih.govresearchgate.net |

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including indoles and dihydroindoles. frontiersin.orgnih.govchim.ityoutube.com This approach avoids the need for pre-functionalized substrates, offering a more streamlined synthetic route. nih.gov

Transition metal-catalyzed C-H activation strategies, often employing directing groups, have been developed for the regioselective synthesis of indoles. researchgate.net These methods can achieve functionalization at less reactive positions of the indole ring. For example, scandium triflate can catalyze the direct C6 functionalization of 2,3-disubstituted indoles with N-Ts aziridines under mild conditions. nih.govfigshare.com This reaction is believed to proceed through a kinetically favored [3+2] annulation followed by rearrangement to the thermodynamically more stable C6-functionalized product. nih.govfigshare.com

A metal-free catalytic approach for the remote C6-functionalization of 2,3-disubstituted indoles has also been developed using a Brønsted acid catalyst. frontiersin.orgnih.gov This method allows for the reaction of indoles with β,γ-unsaturated α-ketoesters to selectively form C6-functionalized products in good yields. frontiersin.orgnih.gov

Copper-catalyzed regioselective C5-H alkylation of indoles bearing carbonyl functionalities at the C3 position has been achieved using copper-carbene species. nih.gov This methodology provides access to functionalized heteroarenes with synthetically useful structural motifs. nih.gov

Palladium-catalyzed C-H activation is another versatile tool for indole functionalization. nih.gov For instance, the regioselective C-H arylation of indoles at the C4 and C5 positions can be achieved using palladium catalysis with a pivaloyl directing group. nih.gov

| Reaction Type | Substrate | Reagents/Catalyst | Position of Functionalization | Product | Reference |

| C6-Functionalization | 2,3-Disubstituted indole, N-Ts aziridine | Sc(OTf)3 | C6 | C6-Functionalized indole | nih.govfigshare.com |

| C6-Functionalization | 2,3-Disubstituted indole, β,γ-Unsaturated α-ketoester | Brønsted acid | C6 | C6-Functionalized indole | frontiersin.orgnih.gov |

| C5-Alkylation | C3-Carbonyl indole, α-Diazomalonate | Cu(OAc)2·H2O/AgSbF6 | C5 | C5-Alkylated indole | nih.gov |

| C4/C5-Arylation | Indole with pivaloyl directing group, Aryl iodide | Pd catalyst, Ag2O | C4 or C5 | C4/C5-Arylated indole | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) in Dihydroindole Synthesis

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex aryl-substituted dihydroindoles. This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. acs.orgyoutube.com

The synthesis of dihydroindole systems can be approached by creating the C-C bond at various positions. For instance, a common strategy involves the coupling of a halogenated dihydroindole with an arylboronic acid. The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. acs.org A versatile method for synthesizing 7-substituted 5,6-dihydroindol-2-ones utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling of halogenated indol-2-ones with arylboronic acids or esters. researchgate.net

Another approach involves a hydroboration/Suzuki-Miyaura coupling sequence to functionalize vinyl indoles at the C-3β position. nih.gov This two-step process begins with the hydroboration of a 3-vinyl indole, which is then followed by a Suzuki-Miyaura cross-coupling with the resulting alkyl borane (B79455) intermediate. nih.gov This method is effective with triflates, bromides, and iodides as coupling partners, providing access to a diverse array of elaborated indole compounds. nih.gov

The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide (e.g., a bromo-dihydroindole) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. youtube.com

While highly effective, challenges in indole-indole Suzuki couplings can include side reactions like homocoupling, where the boronic acid couples with itself. acs.org However, under specific conditions, this side reaction can be harnessed for the synthesis of symmetrical biaryls. acs.org

Advanced Catalytic Systems for Dihydroindole Synthesis

The development of advanced catalytic systems has significantly broadened the scope and efficiency of dihydroindole synthesis. These systems offer improved selectivity, milder reaction conditions, and access to novel molecular architectures.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper, Rhodium, Ruthenium, Iron)

Transition metals are at the forefront of catalytic methods for synthesizing indoles and their dihydro-analogs due to their high efficiency and selectivity.

Palladium: Palladium remains the most extensively used metal in this context, particularly in cross-coupling reactions as discussed above. acs.orgyoutube.com Palladium-catalyzed cyclization of alkynylanilines is also a widely studied method. mdpi.com Furthermore, a palladium/C-mediated hydrogenation/deprotection/amidation cascade has been used in the total synthesis of various indole alkaloids. nih.gov

Copper: Copper catalysis is employed in reactions like the Ullmann coupling and tandem Ullmann-type C-N bond formation/intramolecular cross-dehydrogenative coupling processes to assemble indole structures. nih.govresearchgate.net

Rhodium: Rhodium(III)-catalyzed [3+2] C-H cyclization of aniline (B41778) derivatives with internal alkynes provides a direct route to indoles. researchgate.net

Ruthenium: Ruthenium catalysts have been utilized in electrochemical dehydrogenative alkyne annulation to synthesize indoles.

Iron: Efforts have been made to develop catalysts based on more abundant first-row transition metals like iron as a more sustainable alternative to precious metals like palladium. youtube.com

Cobalt: Cobalt(III)-catalyzed indolization with N-alkyl-N-arylhydrazines and intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines are efficient methods for indole synthesis. mdpi.com

The table below summarizes various transition metal-catalyzed reactions for indole and dihydroindole synthesis.

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

| Palladium(0)/Base | Suzuki-Miyaura Coupling | Halogenated Dihydroindole + Arylboronic Acid | Aryl-substituted Dihydroindole | acs.orgresearchgate.net |

| Palladium/C | Hydrogenation/Cascade | Enecarbamate | Dihydroindole Alkaloid | nih.gov |

| Copper(I) Iodide | Ullmann Coupling | p-Iodoanisole + Dinitrobenzene | Biphenyl Intermediate for Indole | nih.gov |

| Rhodium(III) | C-H Oxidative Cyclization | Nitrones + Alkynes | N-Hydroxyindoles/Indolines | researchgate.net |

| Cobalt(II)/(III) | Dehydrogenative Coupling | ortho-Alkenylanilines | Indoles | mdpi.com |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy, avoiding the use of metals and offering unique reactivity and selectivity. These methods are particularly prominent in the asymmetric synthesis of complex indole derivatives. nih.gov Organocatalyzed asymmetric Michael addition/cyclization reactions are effective for constructing complex molecules from simple starting materials. researchgate.net For example, bifunctional squaramide catalysts can be used to produce dihydrofuran-spirooxindoles from dioxindoles and unsaturated ketones. researchgate.net Chiral phosphoric acid derivatives have been used to catalyze cascade reactions of 7-vinylindoles, leading to C7-functionalized indoles with high diastereo- and enantioselectivity. scilit.com

Photochemical and Electrochemical Catalysis

Photochemical and electrochemical methods provide green and sustainable alternatives for dihydroindole synthesis, often proceeding under mild conditions without the need for external oxidants or catalysts.

Photochemical Catalysis: The photochemical synthesis of 2,3-dihydroindoles can be achieved from N-aryl enamines. acs.org More recently, a direct photo-induced reductive Heck cyclization of indoles has been developed, which activates chloroarenes using UVA/blue LEDs without a photocatalyst, yielding polycyclic indolinyl compounds. nih.gov

Electrochemical Catalysis: Electrosynthesis is a promising strategy for the synthesis and functionalization of indoles. researchgate.net Methods include the electrocatalytic triamination of alkynes to controllably access 2,3-diimino indolines and 2,3-diamino indoles, using TEMPO as a redox catalyst. rsc.org Electrochemical oxidative [3+2] annulation of anilines with enaminones can produce 3-acyl indoles. researchgate.net These methods are advantageous as they often avoid harsh reagents and generate minimal waste. rsc.orgresearchgate.net

Stereoselective Catalytic Synthesis of Dihydroindole Derivatives

The synthesis of enantiomerically pure dihydroindole derivatives is of great interest due to their prevalence in bioactive molecules. Stereoselective catalysis is crucial for controlling the three-dimensional structure of the products.

Organocatalysis is a key player in this field. For instance, the asymmetric Michael addition/cyclization of α,β-unsaturated aldehydes with 3-hydroxyoxindole using an ammonium-tethered pyrrolidine-based organocatalyst affords spirooxindole lactones in high yields and enantioselectivities (up to 99% ee). researchgate.net Similarly, chiral phosphoric acids can catalyze cascade reactions to construct biologically important cyclopenta[b]indole (B15071945) and spirooxindole scaffolds with excellent optical purity. scilit.com Transition metal catalysis can also be rendered stereoselective through the use of chiral ligands, although specific examples for dihydroindoles are less common than for other heterocyclic systems.

Synthesis of 5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole and its Structural Analogues

The proposed synthesis would involve the coupling of a 5-halo-2,3-dihydro-1H-indole with 3,4-dimethylphenylboronic acid.

Proposed Synthetic Route:

Preparation of Starting Materials:

5-Bromo-2,3-dihydro-1H-indole: This starting material can be synthesized from 5-bromoindole. The reduction of the 2,3-double bond of the indole ring is necessary. This can be achieved through various reduction methods, such as catalytic hydrogenation or by using reducing agents like sodium cyanoborohydride. The nitrogen atom may require protection (e.g., with a Boc or Cbz group) prior to reduction and the subsequent coupling reaction to prevent side reactions.

3,4-Dimethylphenylboronic acid: This reagent is commercially available.

Suzuki-Miyaura Coupling Reaction:

The 5-bromo-2,3-dihydro-1H-indole (or its N-protected derivative) would be reacted with 3,4-dimethylphenylboronic acid.

The reaction would be catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos). acs.org

A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is required to facilitate the transmetalation step. youtube.com

The reaction is typically carried out in a solvent system like a mixture of dioxane and water or toluene (B28343) and water. youtube.com

Deprotection (if necessary):

If an N-protecting group was used, it would be removed in the final step to yield the target compound, this compound.

This strategy is highly feasible due to the robustness and high functional group tolerance of the Suzuki-Miyaura coupling. nih.gov The synthesis of structural analogues could be readily achieved by substituting the 3,4-dimethylphenylboronic acid with other aryl- or heteroarylboronic acids.

Specific Methodologies for the Introduction of the 3,4-Dimethylphenyl Moiety

The introduction of the 3,4-dimethylphenyl group at the C-5 position of the 2,3-dihydro-1H-indole scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent and widely utilized method for this transformation due to its high efficiency and functional group tolerance. acs.orgharvard.edu

The general strategy involves the reaction between a 5-substituted dihydroindole and a corresponding 3,4-dimethylphenyl coupling partner. There are two primary approaches for this reaction:

Coupling of a 5-halo-2,3-dihydro-1H-indole with 3,4-dimethylphenylboronic acid: In this pathway, a pre-functionalized dihydroindole, typically 5-bromo-2,3-dihydro-1H-indole, is reacted with 3,4-dimethylphenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂). A suitable phosphine ligand and a base are essential for the catalytic cycle to proceed efficiently. acs.org

Coupling of a 2,3-dihydro-1H-indol-5-ylboronic acid with a 4-halo-1,2-dimethylbenzene: The alternative, yet equally viable, approach involves the coupling of a borylated dihydroindole derivative with a halogenated xylene, such as 4-bromo-1,2-dimethylbenzene or 4-iodo-1,2-dimethylbenzene.

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving three key steps:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst. youtube.com

This methodology's versatility allows for the construction of a wide array of 5-aryl dihydroindoles by simply varying the arylboronic acid partner.

Optimization of Reaction Parameters and Synthesis Efficiency

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. The goal is to maximize the conversion of starting materials to the desired product while minimizing side reactions, such as homocoupling or protodeboronation. reddit.com Key parameters for optimization in a Suzuki-Miyaura coupling are the choice of catalyst, ligand, base, and solvent system, as well as the reaction temperature and duration.

Table 1: Optimization of Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Options | General Impact on Reaction Efficiency |

|---|---|---|

| Palladium Source (Precatalyst) | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PEPPSI™ precatalysts | The choice of precatalyst affects the ease of formation of the active Pd(0) species. Precatalysts like Pd G3 systems can ensure smooth and efficient generation of the active catalyst. reddit.com |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., XPhos, SPhos), Bidentate phosphines (e.g., DPPF, XantPhos) | Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the final reductive elimination. reddit.com The ligand choice is crucial, especially when using less reactive aryl chlorides. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | The base is critical for activating the organoboron species in the transmetalation step. The strength and solubility of the base can significantly influence reaction rates and yields. Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings. youtube.com |

| Solvent | 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), Dimethoxyethane (DME), often with water as a co-solvent | The solvent must solubilize the reactants and catalyst. Biphasic systems (e.g., dioxane/water) are common for Suzuki reactions, as they help dissolve the inorganic base and facilitate the reaction. harvard.edu Proper degassing of the solvent is important to prevent oxidation of the catalyst. reddit.com |

| Temperature | Room temperature to >100 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or increased side products. The optimal temperature balances reaction speed with catalyst stability and selectivity. |

For instance, a typical optimization process might start with a standard set of conditions, such as Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a dioxane/water solvent mixture at 80-100 °C. If yields are low, parameters are systematically varied. One might screen different Buchwald ligands, which are known to improve efficiency for sterically hindered substrates, or test a stronger base like K₃PO₄. Lowering catalyst loading is also a key aspect of optimization to improve process efficiency and reduce costs, particularly on a larger scale.

Isolation and Purification Techniques for Dihydroindole Compounds

Following the completion of the synthesis, a systematic procedure is required to isolate the this compound from the reaction mixture and purify it to the required standard. The process typically involves a work-up stage followed by chromatographic purification.

Reaction Work-up and Extraction: The first step is to quench the reaction and remove inorganic byproducts and the palladium catalyst. The reaction mixture is typically cooled to room temperature and diluted with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane. This organic solution is then washed sequentially with water and brine (a saturated aqueous solution of sodium chloride). This liquid-liquid extraction process serves to remove the inorganic base, salts, and any water-soluble impurities. The resulting organic phase, containing the crude product, is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

Chromatographic Purification: The crude residue obtained after the work-up is rarely pure and usually contains unreacted starting materials, ligand-related byproducts, and other minor impurities. The most common and effective method for purifying dihydroindole compounds is flash column chromatography. nih.gov

Stationary Phase: Silica gel is the most frequently used stationary phase.

Mobile Phase (Eluent): A mixture of non-polar and polar solvents is used as the eluent. A common system is a gradient of ethyl acetate in hexanes. The polarity of the eluent is optimized to achieve good separation between the desired product and impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization (Optional): If the purified compound is a solid, recrystallization can be employed as a final step to achieve very high purity. The solid is dissolved in a minimum amount of a hot solvent or solvent mixture and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

The final purity of the isolated this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Advanced Spectroscopic and Analytical Characterization of Dihydroindole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D and 2D NMR Techniques

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers a fundamental overview of the molecular structure. For 5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole, the ¹H NMR spectrum would present distinct signals corresponding to the protons of the dihydroindole core and the 3,4-dimethylphenyl substituent. The dihydroindole portion would exhibit two characteristic triplets for the adjacent methylene (B1212753) groups (-CH₂-CH₂-) at approximately 3.0-3.6 ppm. The aromatic region would contain a complex pattern of signals for the seven aromatic protons. The two methyl groups on the phenyl ring would appear as sharp singlets in the upfield region.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the two aliphatic carbons of the dihydroindole ring and multiple signals in the aromatic region for the carbons of both ring systems, in addition to the two distinct methyl carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) |

|---|---|---|

| 1 (N-H) | ~4.5 (br s) | - |

| 2 (-CH₂) | ~3.0 (t, J=8.0) | ~29 |

| 3 (-CH₂) | ~3.6 (t, J=8.0) | ~48 |

| 3a | - | ~130 |

| 4 | ~7.1 (d, J=8.0) | ~125 |

| 5 | - | ~138 |

| 6 | ~7.2 (dd, J=8.0, 1.5) | ~127 |

| 7 | ~6.8 (d, J=1.5) | ~110 |

| 7a | - | ~150 |

| 1' | - | ~140 |

| 2' | ~7.3 (d, J=1.5) | ~130 |

| 3' | - | ~137 |

| 4' | - | ~136 |

| 5' | ~7.2 (dd, J=7.8, 1.5) | ~128 |

| 6' | ~7.1 (d, J=7.8) | ~126 |

| 3'-CH₃ | ~2.3 (s) | ~20 |

| 4'-CH₃ | ~2.3 (s) | ~19 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm these assignments and establish the connectivity between atoms.

COSY: Would confirm the scalar coupling between the protons on C-2 and C-3 of the dihydroindole ring. It would also reveal couplings between the aromatic protons on each ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC: Would reveal long-range (2-3 bond) correlations. For instance, it would show correlations from the methyl protons to the aromatic carbons of the dimethylphenyl ring (C-3', C-4', and C-2'/C-5'), and from the C-4 proton of the dihydroindole ring to the quaternary carbon C-1' of the phenyl ring, definitively establishing the connection point between the two ring systems.

Dynamic NMR Studies (e.g., Variable Temperature NMR)

The dihydroindole ring is not planar and can exist in different conformations. Dynamic NMR studies, particularly variable-temperature (VT) NMR, can provide insight into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to study processes like ring puckering or restricted rotation around the single bond connecting the dihydroindole and dimethylphenyl rings. At lower temperatures, the rate of these processes might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for atoms in different conformational environments. Conversely, at higher temperatures, rapid interconversion would lead to averaged signals. Analysis of line broadening and coalescence temperatures can be used to determine the energy barriers for these dynamic processes.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₇N.

Table 2: Illustrative HRMS Data for the Protonated Molecule [M+H]⁺.

| Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| C₁₆H₁₈N⁺ | 224.1434 | 224.1431 | -1.3 |

Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (for example, the molecular ion, [M+H]⁺), which is then fragmented, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would likely involve the cleavage of the dihydroindole ring and the loss of the dimethylphenyl group or methyl radicals.

Table 3: Predicted MS/MS Fragmentation Data for this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 224.1 | 209.1 | CH₃ | Loss of a methyl radical from the dimethylphenyl group |

| 224.1 | 118.1 | C₈H₁₀ | Cleavage of the C-C bond between the rings, forming a dihydroindole radical cation |

| 224.1 | 106.1 | C₈H₁₀N | Formation of the dimethylphenyl cation |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation. nih.gov Before mass analysis, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. nih.gov This technique is particularly useful for separating isomeric compounds that have the same mass-to-charge ratio but different three-dimensional structures. nih.gov For the title compound, IMS-MS could differentiate it from other structural isomers, providing a higher level of confidence in its identification within complex mixtures. researchgate.netresearchgate.net

Hyphenated Techniques (e.g., HPLC-DAD-MS, UPLC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is used to separate the components of a mixture before they are introduced into the mass spectrometer. rroij.com

HPLC-DAD-MS: This setup provides three layers of data for each separated component: retention time from the HPLC, a UV-Vis spectrum from the Diode-Array Detector (DAD), and mass spectral data from the MS. The UV-Vis spectrum is characteristic of the compound's chromophore, which for a dihydroindole derivative would show distinct absorption maxima.

UPLC-MS/MS: This technique offers higher resolution and faster separation times compared to conventional HPLC. rroij.com The coupling with tandem mass spectrometry allows for highly selective and sensitive quantification of the target compound, even at very low concentrations in complex matrices. mdpi.com This is achieved by using the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the compound of interest are monitored. mdpi.com

These hyphenated methods are essential for the analysis of the target compound in various samples, enabling its detection, identification, and quantification with a high degree of certainty. rroij.comnih.govresearchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. thermofisher.com These two methods are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com For this compound, these techniques provide a detailed "fingerprint" of its molecular structure.

The FT-IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the vibrations of its constituent parts: the dihydroindole ring system and the 3,4-dimethylphenyl substituent.

N-H Vibrations: The secondary amine in the dihydroindole ring is a key feature. A characteristic N-H stretching vibration is typically observed in the FT-IR spectrum in the region of 3200-3500 cm⁻¹. researchgate.net The exact position and shape of this band can provide information about hydrogen bonding in the sample.

C-H Vibrations: Aromatic C-H stretching vibrations from both the indole (B1671886) and phenyl rings are anticipated above 3000 cm⁻¹. researchgate.net Aliphatic C-H stretching vibrations from the methylene groups in the five-membered ring and the methyl groups on the phenyl ring are expected in the 2850-3000 cm⁻¹ range.

C=C Vibrations: The aromatic rings give rise to characteristic C=C stretching vibrations in the 1430-1625 cm⁻¹ region. The pattern of these bands can be indicative of the substitution pattern on the aromatic rings.

C-N Vibrations: The C-N stretching of the secondary amine within the dihydroindole ring typically appears in the 1250-1350 cm⁻¹ region.

A complete vibrational assignment can be established through computational methods, such as Density Functional Theory (DFT), which calculates theoretical frequencies that can be correlated with experimental data. nih.govnih.gov

Table 1: Representative Vibrational Frequencies for Dihydroindole Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| N-H (Amine) | Stretching | 3200 - 3500 | 3200 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C | Stretching | 1430 - 1625 | 1430 - 1625 |

Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Chromophoric and Chiral Analysis

Electronic spectroscopy provides insights into the electronic structure of a molecule, particularly the nature of its chromophores and, if applicable, its chirality.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The indole chromophore and its derivatives are well-characterized by this technique. chemrxiv.org The spectrum is dominated by π→π* transitions within the aromatic system. The position and intensity of absorption maxima (λmax) are sensitive to the substitution on the aromatic rings. chemrxiv.org For this compound, the extended conjugation provided by the 5-aryl substituent is expected to influence the energy of these transitions compared to unsubstituted dihydroindole. The electronic spectra of indole derivatives typically feature two main absorption bands, historically labeled ¹La and ¹Lb, which can be affected differently by substitution. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and is exclusively used for the analysis of chiral molecules. researchgate.net While this compound is achiral, derivatives with stereocenters can be analyzed using CD spectroscopy. columbia.edu If a chiral version of this compound were synthesized, CD spectroscopy would be invaluable for assigning its absolute configuration. The spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms, allowing for non-empirical stereochemical assignment. columbia.edursc.org

Table 2: Representative Electronic Absorption Data for Indole Derivatives

| Compound Class | Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| Indole Derivatives | π→π* (¹Lb) | ~280 - 290 | ~5,000 - 6,000 |

| Indole Derivatives | π→π* (¹La) | ~260 - 270 | ~6,000 - 7,000 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. mdpi.com This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. nih.govresearchgate.net

For a compound like this compound, a crystal structure would confirm the planarity of the aromatic rings and the conformation of the non-aromatic five-membered dihydro-pyrrole ring, which often adopts an envelope or twisted conformation. nih.govnih.gov A key parameter would be the dihedral angle between the mean plane of the dihydroindole system and the 3,4-dimethylphenyl ring, which dictates the degree of steric hindrance and electronic interaction between the two moieties.

Furthermore, X-ray analysis elucidates the supramolecular architecture, revealing intermolecular interactions such as hydrogen bonds (e.g., involving the N-H group) and π-π stacking interactions between aromatic rings. rsc.org These interactions govern the crystal packing and influence the material's bulk properties. While the specific crystal structure for this compound is not publicly available, data from closely related structures, such as 5-phenyl-hexahydroazepino[4,5-b]indole, demonstrate the types of interactions that can be characterized. rsc.org

Table 3: Illustrative Crystallographic Parameters for a Related Heterocyclic Compound

| Parameter | Description | Representative Value |

|---|---|---|

| Crystal System | The crystal lattice system | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a (Å) | Unit cell dimension | 22.005 |

| b (Å) | Unit cell dimension | 10.270 |

| c (Å) | Unit cell dimension | 13.577 |

| β (°) | Unit cell angle | 106.42 |

| Z | Molecules per unit cell | 8 |

| N-H···N Distance (Å) | Intermolecular H-bond length | 3.26 |

Data derived from a related structure, 3-benzyl-5-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole, for illustrative purposes. rsc.org

Computational and Theoretical Investigations of Dihydroindole Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict the properties and reactivity of molecules like dihydroindole derivatives. researchgate.net DFT methods, such as the popular B3LYP functional, are known for their accuracy in predicting molecular structures and various thermochemical properties. scirp.org

DFT calculations are fundamental in elucidating the electronic landscape of a molecule, which in turn governs its chemical reactivity. Key aspects of this analysis include Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that a molecule is more reactive and less stable. semanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of dihydroindole derivatives. mdpi.comsemanticscholar.org These descriptors, derived from conceptual DFT, help predict reactivity trends. semanticscholar.org

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Harder molecules have a larger HOMO-LUMO gap and are less reactive. researchgate.net

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The Molecular Electrostatic Potential (MEP) map is another powerful tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For a dihydroindole derivative, the MEP map would typically show negative potential (red/yellow) around the nitrogen atom and the π-system of the aromatic rings, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the N-H proton, highlighting a site for nucleophilic interaction.

Below is a table of representative global reactivity descriptors calculated for a hypothetical dihydroindole derivative using DFT.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -5.8 to -6.5 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 | Chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.4 to -4.25 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / 2η | 2.0 to 3.5 | Electrophilic character |

This table contains illustrative data based on typical DFT calculations for indole (B1671886) and related heterocyclic derivatives.

DFT calculations are highly effective for simulating various types of molecular spectra, which aids in the structural characterization of newly synthesized compounds like 5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole.

Vibrational Spectroscopy (IR and Raman): DFT can accurately predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies, when compared with experimental data from FT-IR and FT-Raman spectroscopy, help confirm the molecular structure and assign specific vibrational modes to different functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) provide valuable support for experimental data, helping to assign signals and confirm the exact structure of complex molecules. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. nih.govnih.gov This allows for the prediction of the UV-Vis absorption spectrum, explaining the origin of observed absorption bands (e.g., π → π* transitions) and the effect of substituents on the molecule's color and photophysical properties. researchgate.netnih.gov The calculated spectra can be compared with experimental results to validate both the geometric and electronic structure of the molecule. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique provides a dynamic view of molecular behavior, which is crucial for understanding conformational flexibility and interactions with other molecules, such as biological macromolecules. researchgate.netresearchgate.net

While small molecules may have a defined structure from DFT optimization, they are not static. MD simulations explore the various conformations a molecule like this compound can adopt at a given temperature. By simulating the molecule's movement over nanoseconds to microseconds, researchers can identify low-energy, stable conformations and understand the flexibility of different parts of the structure, such as the rotation around the single bond connecting the dihydroindole and dimethylphenyl rings.

Analysis of the MD trajectory often involves calculating the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over time and the Root Mean Square Fluctuation (RMSF) to identify which atoms or groups are the most mobile.

A primary application of MD simulations for bioactive molecules like dihydroindole derivatives is to study their interaction with protein targets. espublisher.com After an initial binding pose is predicted by molecular docking, an MD simulation is run on the protein-ligand complex to assess its stability and dynamics. nih.govfrontiersin.org

The simulation provides detailed information on how the ligand settles into the binding pocket and the persistence of key interactions over time. researchgate.net Important analyses include:

Stability of the Complex: The RMSD of the protein backbone and the ligand are monitored. A stable RMSD profile over the simulation time suggests that the complex is in a stable equilibrium. frontiersin.org

Key Interactions: The simulation allows for the detailed analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the active site. frontiersin.org The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding.

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand to the protein. This provides a quantitative measure of binding affinity and can be used to compare different derivatives.

The table below illustrates the kind of data obtained from an MD simulation of a dihydroindole derivative bound to a hypothetical protein kinase.

| Parameter | Result | Interpretation |

| System | Ligand-Protein Complex in Water | Simulation of physiological conditions |

| Simulation Time | 200 ns | Assesses long-term stability |

| Ligand RMSD | Stable at ~0.2 nm after 20 ns | Ligand remains stably bound in the pocket |

| Key H-Bonds | Glu121, Leu164 | Crucial interactions for anchoring the ligand nih.govmdpi.com |

| Key Hydrophobic Interactions | Phe58, Tyr64, Tyr132 | Important for affinity and specificity frontiersin.org |

| Binding Free Energy (MM/PBSA) | -35.8 kcal/mol | Predicts strong binding affinity |

This table presents typical results from an MD simulation study of a protein-ligand complex.

Mechanistic Studies through Computational Modeling

Computational modeling, primarily using DFT, is an indispensable tool for elucidating the mechanisms of chemical reactions. researchgate.net For dihydroindole derivatives, this can involve studying the pathways for their synthesis or their subsequent chemical transformations.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. researchgate.net The height of the energy barrier at the transition state determines the activation energy, which is related to the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which mechanism is most favorable. nih.gov

For example, in the synthesis of substituted indoles, DFT calculations can help determine whether a reaction proceeds through a concerted or stepwise mechanism, identify the rate-determining step, and explain the observed regioselectivity. nih.govacs.org These computational studies provide a microscopic view of the bond-breaking and bond-forming processes that are often difficult to probe experimentally. nih.gov

Chemical Reactivity and Transformational Chemistry of Dihydroindoles

Oxidative Transformations of the Dihydroindole Ring System

A primary oxidative transformation of the dihydroindole scaffold is its dehydrogenation, or aromatization, to form the corresponding indole (B1671886). This conversion is a significant reaction both in synthetic chemistry and in biological metabolism. researchgate.net The stability of the aromatic indole ring provides a strong thermodynamic driving force for this process.

Various chemical reagents can effect this transformation. A common laboratory method involves catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures. Other oxidizing agents such as manganese dioxide (MnO2) and chloranil (B122849) are also effective. researchgate.net The choice of reagent can depend on the other functional groups present in the molecule.

| Oxidizing Agent | Typical Conditions | Yield of Indole (%) |

| Palladium Dichloride | Methanol (B129727)/Triethylamine | 83 |

| Manganese Dioxide | Benzene (B151609), reflux | 59 |

| Palladium on Carbon (Pd/C) | Various solvents, heat | Varies |

| Chloranil | Xylene, reflux | Good |

This table presents common reagents for the chemical dehydrogenation of indolines to indoles.

Enzymatic Aromatization Pathways (e.g., Cytochrome P450-Mediated)

In biological systems, the dihydroindole ring can be aromatized by metabolic enzymes, notably the Cytochrome P450 (P450) superfamily. doi.org This transformation is considered a novel "aromatase" process, distinct from the classical aromatase that synthesizes estrogens. researchgate.netsemanticscholar.org Studies have shown that several P450 isoforms can catalyze this reaction, with CYP3A4 exhibiting the highest activity. nih.gov

The mechanism does not proceed through N-oxidation or the dehydration of an alcohol intermediate. Instead, it is a formal dehydrogenation pathway that directly removes two hydrogen atoms from the 2- and 3-positions of the dihydroindole ring to form the indole. researchgate.netnih.gov This enzymatic aromatization is significant because the resulting indole may have dramatically different biological activity compared to the parent dihydroindole compound. nih.gov

Reductive Transformations of Dihydroindole Derivatives

While the conversion of indoles to dihydroindoles is a common reductive process, transformations applied to the dihydroindole scaffold itself typically involve the reduction of substituents on the ring system rather than the heterocyclic core. nih.gov For instance, a ketone or ester group attached to the aromatic portion of 5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole could be reduced using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride without affecting the dihydroindole ring.

In the context of complex natural product synthesis, reductive transformations are often employed to modify side chains or other functional groups appended to the core dihydroindole structure. acs.org For example, a chemoselective reduction might target an imine or a carbonyl group elsewhere in the molecule, leaving the dihydroindole scaffold intact. acs.org The synthesis of certain dihydroindole derivatives can be achieved by the reduction of functionalized 2-oxindoles using various boron hydrides, demonstrating the possibility of chemoselective reductions in the presence of the dihydroindole core. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Dihydroindole Scaffold

The dihydroindole scaffold contains a benzene ring activated by the lone pair of electrons on the adjacent nitrogen atom. This makes the aromatic ring highly susceptible to electrophilic substitution. The nitrogen atom acts as a strong ortho-, para- directing group. In the case of this compound, the positions available for substitution on the dihydroindole core are C-4, C-6, and C-7. The C-6 position is para to the nitrogen and is generally the most electronically favored site for electrophilic attack, followed by the C-4 position (ortho). The C-7 position is less favored due to steric hindrance from the fused ring.

Common electrophilic aromatic substitution reactions applicable to the dihydroindole scaffold include:

Halogenation: Introduction of bromine or chlorine, typically at the C-6 position.

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the Lewis acid catalysts used can sometimes complex with the nitrogen atom, requiring careful selection of reaction conditions. researchgate.net

Nucleophilic reactions on the dihydroindole scaffold are less common unless a suitable leaving group is present on the aromatic ring. However, the nitrogen atom of the dihydroindole ring is itself nucleophilic and can participate in reactions with electrophiles. For example, it can be readily alkylated or acylated to form N-substituted dihydroindoles.

| Reaction Type | Typical Reagent | Favored Position |

| Electrophilic Halogenation | Br2, NBS | C-6 |

| Electrophilic Nitration | HNO3/H2SO4 | C-6 |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | C-6 |

| Nucleophilic N-Alkylation | Alkyl halide, Base | N-1 |

| Nucleophilic N-Acylation | Acyl chloride, Base | N-1 |

This table summarizes common substitution reactions on the dihydroindole scaffold.

Molecular Rearrangement Reactions (e.g., Beckmann, Baeyer-Villiger)

Molecular rearrangements like the Beckmann and Baeyer-Villiger reactions are not intrinsic to the dihydroindole ring itself but can be performed on derivatives containing the appropriate functional groups.

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.org If a dihydroindole derivative were functionalized with a ketoxime, for example, 6-acetyl-5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole oxime, it could undergo a Beckmann rearrangement. The reaction involves the migration of the group anti-periplanar to the leaving group on the oxime nitrogen, resulting in the formation of an N-substituted amide. wikipedia.orgmasterorganicchemistry.com

The Baeyer-Villiger oxidation involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgyoutube.com A dihydroindole derivative containing a ketone function, such as 6-acetyl-5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole, could be converted into the corresponding acetate (B1210297) ester via a Baeyer-Villiger reaction. The mechanism involves the migration of one of the ketone's alpha-substituents to an oxygen atom, with the migratory aptitude generally being: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl. youtube.com

Site-Specific Derivatization and Scaffold Modifications (e.g., at the 3-position)

The modification of the saturated portion of the dihydroindole ring allows for the introduction of diverse functionality and the creation of spirocyclic systems. rsc.org While the C-3 position in indole is highly nucleophilic, in dihydroindole it is a less reactive aliphatic methylene (B1212753) (CH2) group adjacent to the nitrogen.

Derivatization at the C-2 or C-3 positions often involves an initial oxidation to introduce a carbonyl group, forming an oxindole (B195798) (at C-2) or a 3-ketoindole derivative. The methylene group at C-3, being alpha to the C-2 carbonyl in an oxindole, becomes acidic and can be deprotonated and subsequently alkylated or used in condensation reactions.

Furthermore, dearomatization reactions of substituted indoles can lead to spiroindoline structures where a new ring system is fused at the C-2 or C-3 position. rsc.orgchemrxiv.org These transformations, often catalyzed by transition metals, can generate complex, three-dimensional scaffolds from planar indole precursors. The resulting spiroindolines can sometimes undergo subsequent rearrangements, such as a 1,2-migration, driven by the restoration of aromaticity in the indole ring. chemrxiv.org These advanced strategies allow for precise, site-specific modifications that build molecular complexity around the core dihydroindole scaffold.

Structure Activity Relationship Sar Studies for Dihydroindole Analogues

Influence of the 3,4-Dimethylphenyl Substituent on Biological and Chemical Activity

The two methyl groups on the phenyl ring are electron-donating through hyperconjugation and induction. This increased electron density on the phenyl ring can affect its interaction with biological targets. For instance, in studies of various substituted indoles, the electronic nature of the substituents has been shown to be a key determinant of activity. While direct studies on 5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole are limited, research on related structures indicates that electron-donating groups can enhance binding to certain protein targets.

In a broader context of aryl-substituted heterocyclic compounds, the presence of methyl groups on an aromatic ring has been shown to influence various biological activities. For example, in a series of 3-methyl-2-phenyl-1-substituted-indole derivatives, methanesulfonyl derivatives exhibited high anti-inflammatory and analgesic activities. nih.gov While a different scaffold, this highlights that methyl-related substitutions can be favorable.

The following table illustrates the hypothetical influence of the 3,4-dimethylphenyl group compared to other substituents on a generic 5-phenyl-dihydroindole scaffold, based on general SAR principles.

| Substituent at Phenyl Ring | Electronic Effect | Steric Hindrance | Potential Impact on Activity |

| -H (unsubstituted) | Neutral | Minimal | Baseline activity |

| -Cl (chloro) | Electron-withdrawing | Moderate | May enhance activity through halogen bonding |

| -OCH3 (methoxy) | Electron-donating | Moderate | Can increase potency, may alter metabolism |

| -CH3 (3,4-dimethyl) | Electron-donating | Significant | Potentially enhances potency and selectivity through specific hydrophobic interactions |

| -CF3 (trifluoromethyl) | Strongly electron-withdrawing | Significant | Can increase metabolic stability and binding affinity |

This table is illustrative and based on general principles of medicinal chemistry.

Systemic Analysis of Substituent Effects Across the Dihydroindole Scaffold

A systemic analysis of substituent effects across the entire 2,3-dihydro-1H-indole scaffold is essential for a comprehensive understanding of its SAR. Modifications can be made at several positions, including the indole (B1671886) nitrogen (N1), the phenyl ring at C5, and other positions on the dihydroindole core.

Substitutions on the Indole Nitrogen (N1): Alkylation or acylation at the N1 position can significantly impact the compound's properties. Introducing different groups can alter lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, studies on related indole structures have shown that substituting the indole nitrogen with ethyl or benzyl (B1604629) groups can be well-tolerated in certain reactions. acs.orgacs.org

Substitutions on the Dihydroindole Core: Introducing substituents on the dihydroindole ring system itself can fine-tune the molecule's activity. For example, hydroxylation or methylation of the core can create new interaction points with a biological target or block metabolic pathways.

Substitutions on the 5-Aryl Moiety: As discussed in the previous section, the nature and position of substituents on the 5-phenyl ring are critical. A systematic variation of these substituents allows for the mapping of the binding pocket of the target protein. Studies on other 5-substituted indole derivatives have shown that even small changes, such as moving a substituent from one position to another, can have a profound effect on biological activity. For instance, in a study of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives as COX-2 inhibitors, a methoxy (B1213986) substituent at the C-5 position resulted in the best selectivity. nih.gov This underscores the importance of the substitution pattern on the indole core itself.

The following table summarizes the general effects of substituents at different positions of the dihydroindole scaffold based on findings from related indole derivatives.

| Position of Substitution | Type of Substituent | General Effect on Activity |

| N1 (Indole Nitrogen) | Alkyl, Acyl | Modulates lipophilicity and metabolic stability. |

| C5 (Aryl group) | Electron-donating/withdrawing, Halogens | Significantly influences binding affinity and selectivity. |

| Dihydroindole Core | Hydroxyl, Methyl | Can introduce new binding interactions or block metabolism. |

Stereochemical Determinants of Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. For 5-aryl-2,3-dihydro-1H-indole analogs, chirality can arise from substituents on the dihydroindole ring or from restricted rotation of the 5-aryl group (atropisomerism), although the latter is less common in this specific scaffold.

If a chiral center is present, the two enantiomers of a compound can exhibit significantly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. This is because the three-dimensional arrangement of atoms in each enantiomer will lead to different interactions with the chiral environment of the receptor's binding site.

While "this compound" itself is achiral, derivatives with additional substitutions could be chiral. The spatial orientation of the 3,4-dimethylphenyl group relative to the dihydroindole core is also a key determinant of activity. The planarity and rotational freedom between the two ring systems can influence how the molecule fits into a binding site.

Integration of Computational and Experimental Data in SAR Development

The development of robust SAR models relies on the synergy between experimental testing and computational modeling. This integrated approach accelerates the drug discovery process by allowing for the prediction of the activity of novel compounds and providing insights into their mechanism of action at a molecular level.

Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools.

QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For dihydroindole analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed. mdpi.com These models can help to identify the key steric and electronic features required for high activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies could be used to visualize its interaction with a target protein, helping to explain the observed activity and guide the design of new analogs. For example, molecular modeling of a highly potent and selective COX-2 inhibitor, 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, showed that the methylsulfonyl group is oriented in the vicinity of the COX-2 secondary pocket. nih.gov